Boc-Met-ONp
Overview
Description
Boc-L-methionine 4-nitrophenyl ester, commonly referred to as Boc-Met-ONp, is a chemical compound with the molecular formula C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol . This compound is widely used in peptide synthesis and other biochemical applications due to its stability and reactivity .
Scientific Research Applications
Boc-Met-ONp is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Boc-Met-ONp, also known as Boc-L-methionine 4-nitrophenyl ester, is the amino group in various organic compounds . This compound is used as a protecting agent for amino groups during peptide synthesis .
Mode of Action
this compound interacts with its targets by forming a protective layer around the amino group . This protective layer prevents unwanted reactions from occurring during the peptide synthesis process . The protection is achieved through a reaction with a base and the anhydride this compound .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amino group, this compound allows for the selective reaction of other functional groups present in the peptide chain . This results in the successful synthesis of the desired peptide .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group, this compound prevents unwanted side reactions, ensuring the integrity of the peptide chain .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction with the amino group is typically conducted under either aqueous or anhydrous conditions . The temperature and pH of the reaction environment can also impact the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Met-ONp can be synthesized through the esterification of Boc-L-methionine with 4-nitrophenol. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-ONp undergoes several types of chemical reactions, including:
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use amines as nucleophiles in the presence of a base like TEA or DIPEA.
Major Products
Hydrolysis: Boc-L-methionine and 4-nitrophenol.
Substitution: Boc-protected peptides or amides, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine 4-nitrophenyl ester: Similar in structure but with a phenylalanine residue instead of methionine.
Boc-L-alanine 4-nitrophenyl ester: Contains an alanine residue, offering different reactivity and properties.
Uniqueness
Boc-Met-ONp is unique due to the presence of the methionine residue, which introduces a sulfur atom into the molecule. This sulfur atom can participate in unique chemical reactions and interactions, making this compound particularly useful in the synthesis of sulfur-containing peptides and proteins .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQSYDCSRCMIR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427411 | |
Record name | Boc-Met-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-18-8 | |
Record name | Boc-Met-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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